molecular formula C27H38ClN3OS B1675266 6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride CAS No. 824958-12-5

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride

Cat. No. B1675266
M. Wt: 488.1 g/mol
InChI Key: JNBBJUHCODFLEG-UHFFFAOYSA-N
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Description

The compound “6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride” is also known by other names such as LP-44, CHEMBL225284, and compound 5 . It has a molecular formula of C27H37N3OS and a molecular weight of 451.7 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a piperazine ring, a hexanamide chain, and a tetrahydronaphthalen group . The InChI string for the compound is InChI=1S/C27H37N3OS/c1-32-26-15-7-6-14-25 (26)30-20-18-29 (19-21-30)17-8-2-3-16-27 (31)28-24-13-9-11-22-10-4-5-12-23 (22)24/h4-7,10,12,14-15,24H,2-3,8-9,11,13,16-21H2,1H3, (H,28,31) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 451.7 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. It also has a rotatable bond count of 9 .

Scientific Research Applications

Serotonin Receptor Affinity

A study conducted by Leopoldo et al. (2004) on a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides highlighted the compounds' affinity for serotonin (5-HT) receptors, particularly 5-HT7, 5-HT1A, and 5-HT2A. The research underscored the significance of alkyl chain length, tetrahydronaphthalenyl nucleus substitution, and aryl ring substitution patterns in determining the affinity for 5-HT7 receptors. This study illustrates the compounds' potential applications in developing therapeutic agents targeting serotonin receptors, which are crucial in mood regulation and implicated in various psychiatric disorders (Leopoldo et al., 2004).

Atypical Antipsychotic Agents

Another research by Park et al. (2010) synthesized and identified (piperazin-1-yl-phenyl)-arylsulfonamides with high affinities for both 5-HT(2C) and 5-HT(6) receptors. The compounds demonstrated significant potential as atypical antipsychotic agents, offering a novel therapeutic option for psychiatric conditions such as schizophrenia (Park et al., 2010).

Carbonic Anhydrase Inhibitors

Research by Havránková et al. (2018) explored a new series of s-triazine derivatives incorporating various structural motifs, including piperazine, for their inhibitory action against carbonic anhydrase (CA) isoforms I, II, and IX. These enzymes play crucial roles in physiological processes such as respiration and pH regulation. Compounds showing selective inhibition of tumor-associated CA IX over cytosolic isoforms highlight the potential for developing novel anticancer therapies targeting hypoxia-induced CA isoforms (Havránková et al., 2018).

Antimicrobial Agents

Krishnamurthy et al. (2011) synthesized 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated them for their antimicrobial activity. Compounds with specific substitutions demonstrated potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, suggesting their utility in addressing antibiotic resistance issues (Krishnamurthy et al., 2011).

Neuroprotective Agents

A study by Williams et al. (2010) on the synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252) underlined its role as a potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. This research points towards the compound's potential application in treating neurodegenerative diseases by enhancing neuronal growth and repair mechanisms (Williams et al., 2010).

properties

IUPAC Name

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3OS.ClH/c1-32-26-15-7-6-14-25(26)30-20-18-29(19-21-30)17-8-2-3-16-27(31)28-24-13-9-11-22-10-4-5-12-23(22)24;/h4-7,10,12,14-15,24H,2-3,8-9,11,13,16-21H2,1H3,(H,28,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGKCWWWKHCVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1N2CCN(CC2)CCCCCC(=O)NC3CCCC4=CC=CC=C34.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride

CAS RN

824958-12-5
Record name 1-Piperazinehexanamide, 4-[2-(methylthio)phenyl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824958-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LP-44
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824958125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LP-44
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5K3JUP5EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Reactant of Route 4
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
Reactant of Route 6
6-[4-(2-methylsulfanylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride

Citations

For This Compound
1
Citations
S Delcourte, E Abrial, A Etiévant… - CNS Neuroscience …, 2017 - Wiley Online Library
Aim Asenapine is a new atypical antipsychotic prescribed for the treatment of psychosis/bipolar disorders that presents higher affinity for serotonergic than dopaminergic receptors. The …
Number of citations: 8 onlinelibrary.wiley.com

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